molecular formula C7H11Cl2FN2 B2443770 (R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride CAS No. 2061996-65-2

(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B2443770
CAS No.: 2061996-65-2
M. Wt: 213.08
InChI Key: LAPSSXQERAHMRK-ZJIMSODOSA-N
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Description

®-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride is a chiral amine compound featuring a fluorinated pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the pyridine ring can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoropyridine-2-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride.

    Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including the formation of a mesylate intermediate followed by substitution with ammonia or an amine source.

    Resolution: The racemic mixture of the amine is resolved to obtain the ®-enantiomer using chiral resolution techniques.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the pyridine ring or the amine group to yield various reduced derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

®-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride: The enantiomer of the compound with different biological activity.

    6-Fluoropyridin-2-ylmethanamine: A structurally similar compound with a different substitution pattern on the pyridine ring.

    Fluchloraminopyr-tefuryl: A compound with a similar fluoropyridine core but different functional groups and applications.

Uniqueness

®-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride is unique due to its specific chiral configuration and the presence of the fluorine atom, which imparts distinct chemical and biological properties. Its enantiomeric purity and fluorine substitution make it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

(1R)-1-(6-fluoropyridin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPSSXQERAHMRK-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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